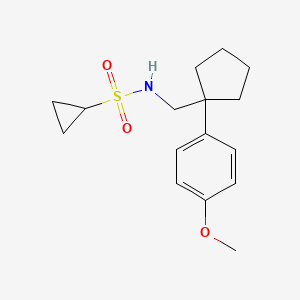
N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CPI-613 and has been studied extensively for its anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide involves the inhibition of mitochondrial enzymes that are essential for cancer cell metabolism. Specifically, CPI-613 targets two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are involved in the process of oxidative phosphorylation. By inhibiting these enzymes, CPI-613 disrupts the energy production process in cancer cells, leading to their selective death.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has significant biochemical and physiological effects on cancer cells. CPI-613 has been shown to induce apoptosis, inhibit cancer cell proliferation, and reduce tumor growth in preclinical models. Additionally, this compound has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide in lab experiments is its selective toxicity towards cancer cells. This compound has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using CPI-613 is its limited solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide. One direction is to investigate the potential of this compound in combination with other cancer treatments, such as immunotherapy. Another direction is to explore the use of CPI-613 in the treatment of other diseases, such as metabolic disorders. Additionally, further studies are needed to optimize the synthesis and formulation of this compound for clinical use.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide involves the reaction of 3-cyano-4-(2,2-dimethylpropyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid with cyclopentylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide in high purity.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. This compound has been shown to inhibit the activity of mitochondrial enzymes that are essential for cancer cell metabolism, leading to the selective death of cancer cells. CPI-613 has been tested in preclinical and clinical studies for the treatment of various types of cancer, including pancreatic cancer, acute myeloid leukemia, and lymphoma.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c17-10-16(7-3-4-8-16)19-15(21)13-9-11-5-1-2-6-12(11)14(20)18-13/h1-2,5-6,9H,3-4,7-8H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJHZNVYXDXPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2445046.png)
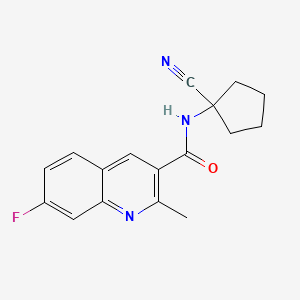

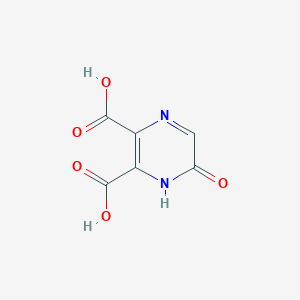
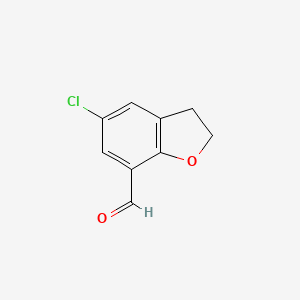
![2-Methyl-4-[3-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B2445055.png)
![4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2445057.png)
![3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2445058.png)

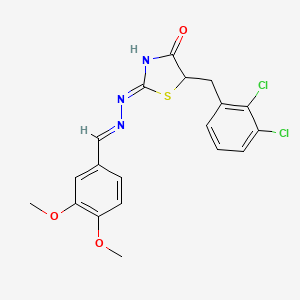
![N-[[(3S)-3,4-Dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide](/img/structure/B2445064.png)

![(E)-N'-(3-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2445067.png)
